3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide
CAS No.: 2320888-33-1
Cat. No.: VC4197875
Molecular Formula: C18H23N7O2
Molecular Weight: 369.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320888-33-1 |
|---|---|
| Molecular Formula | C18H23N7O2 |
| Molecular Weight | 369.429 |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C18H23N7O2/c1-11-15(12(2)27-22-11)5-8-18(26)23(4)14-9-24(10-14)17-7-6-16-20-19-13(3)25(16)21-17/h6-7,14H,5,8-10H2,1-4H3 |
| Standard InChI Key | GTIJHSGCPJPFRT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |
Introduction
2. Synthetic Considerations
General Synthetic Strategy
Although no direct synthesis for this compound is available in the search results, a plausible synthetic route can be hypothesized based on similar compounds:
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Formation of the Isoxazole Ring:
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The 3,5-dimethylisoxazole unit can be synthesized via cyclization reactions involving hydroxylamine derivatives and diketones.
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Construction of the Triazolopyridazine Core:
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This core can be synthesized by condensing hydrazine derivatives with pyridazine precursors under controlled conditions.
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Integration of the Azetidine Ring:
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Azetidine derivatives are often prepared through cyclization reactions involving β-amino alcohols or halogenated precursors.
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Final Coupling:
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The three subunits can be linked via amide bond formation using standard peptide coupling agents like EDCI or DCC in the presence of a base.
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3. Potential Applications
Medicinal Chemistry
Compounds containing isoxazole and triazole rings are widely studied for their biological activities:
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Antimicrobial Activity:
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Isoxazole derivatives have been reported to exhibit potent antibacterial and antifungal properties.
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Triazolopyridazine scaffolds are known for their inhibitory effects on microbial enzymes.
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Anti-inflammatory Properties:
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Isoxazole-based drugs such as valdecoxib have been developed as COX-2 inhibitors for treating inflammation and pain.
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Anticancer Potential:
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Fused triazole systems have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or enzymes.
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Material Science
The presence of heteroatoms (N and O) makes this compound a candidate for applications in material science, such as organic semiconductors or catalysts.
4. Data Table: Key Features of Related Compounds
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